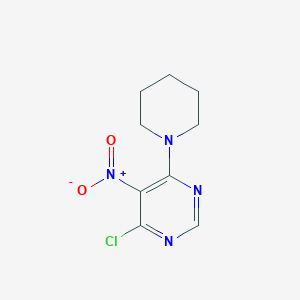![molecular formula C8H8ClN5O2 B1307977 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 876717-51-0](/img/structure/B1307977.png)
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a chemical compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it a valuable candidate for various chemical reactions and biological activities.
作用機序
Target of Action
Related compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S transition. This prevents the cells from proliferating, which can be particularly beneficial in the treatment of cancers where uncontrolled cell proliferation is a key characteristic .
生化学分析
Biochemical Properties
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial for its potential use in cancer treatment, as CDK2 is involved in cell cycle regulation. The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated with significant potency .
Cellular Effects
The effects of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide on various cell types and cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, it induces apoptosis in cancer cells, thereby reducing their proliferation .
Molecular Mechanism
At the molecular level, 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide exerts its effects through binding interactions with biomolecules. It inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active metabolites that contribute to its overall biological activity . Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its biological effects . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments . This precise localization is essential for its inhibitory effects on CDK2 and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the condensation of appropriate hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions using reagents such as iron(III) chloride.
Acetylation: The final step involves the acetylation of the triazolopyrimidine core to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency .
化学反応の分析
Types of Reactions
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Pharmacology: It has shown cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking simulations to understand its interaction with biological targets.
類似化合物との比較
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its CDK2 inhibitory activity.
Uniqueness
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to the presence of the chlorine atom and the acetamide group, which enhance its reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
2-chloro-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O2/c1-4-6(13-5(15)2-9)7(16)14-8(12-4)10-3-11-14/h3H,2H2,1H3,(H,13,15)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHHTQHRSWXPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
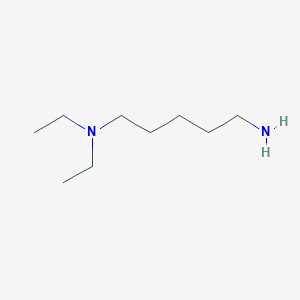
![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)
![4-[3-(4-Fluorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1307913.png)
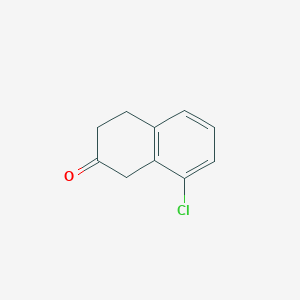
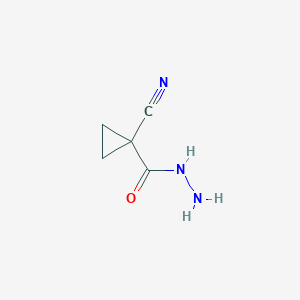
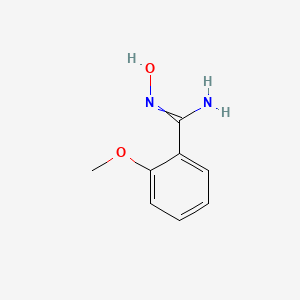
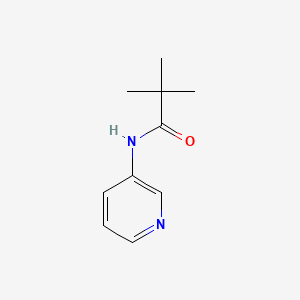
![5,6-Dihydro-[1,4]dioxine-2-carboxylic acid](/img/structure/B1307921.png)
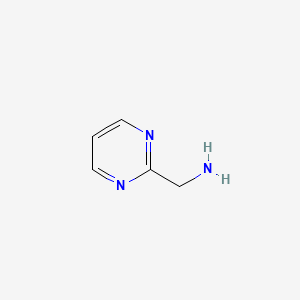
![2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1307927.png)
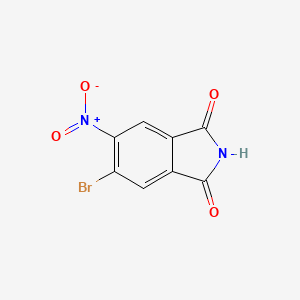
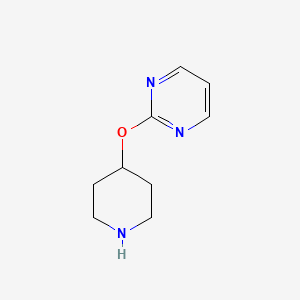
![methyl 2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarboxylate](/img/structure/B1307932.png)
